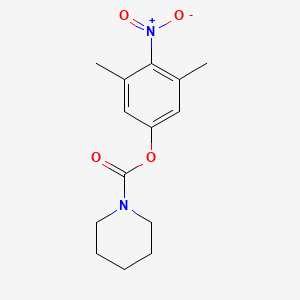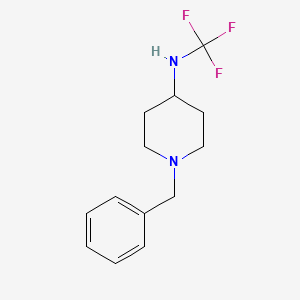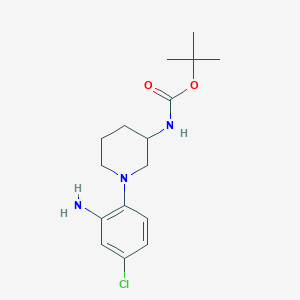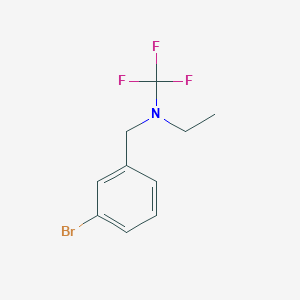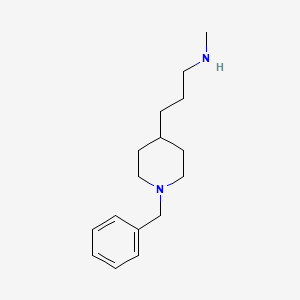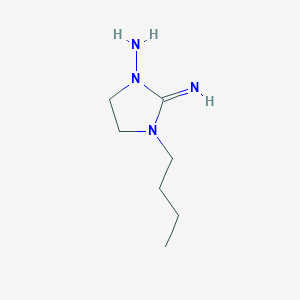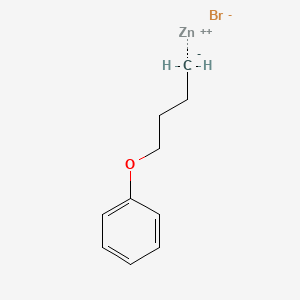![molecular formula C24H28N4O B13969890 N-(2-{[2-(Dimethylamino)-5-methylphenyl][(pyridin-2-yl)amino]methyl}-4-methylphenyl)-N-methylformamide CAS No. 333725-81-8](/img/structure/B13969890.png)
N-(2-{[2-(Dimethylamino)-5-methylphenyl][(pyridin-2-yl)amino]methyl}-4-methylphenyl)-N-methylformamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-[(2-dimethylamino-5-methyl-phenyl)-(pyridin-2-ylamino)-methyl]-4-methyl-phenyl)-N-methyl-formamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-[(2-dimethylamino-5-methyl-phenyl)-(pyridin-2-ylamino)-methyl]-4-methyl-phenyl)-N-methyl-formamide typically involves multi-step organic reactions. One common approach is to start with the formation of the dimethylamino and pyridin-2-ylamino substituted phenyl intermediates. These intermediates are then coupled through a series of condensation reactions, often using formamide as a reagent under controlled temperature and pH conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure precise control over reaction conditions. The use of catalysts and solvents that enhance reaction efficiency and yield is also common. Purification steps such as recrystallization and chromatography are employed to obtain the final product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-[(2-dimethylamino-5-methyl-phenyl)-(pyridin-2-ylamino)-methyl]-4-methyl-phenyl)-N-methyl-formamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alkane derivatives .
Wissenschaftliche Forschungsanwendungen
N-(2-[(2-dimethylamino-5-methyl-phenyl)-(pyridin-2-ylamino)-methyl]-4-methyl-phenyl)-N-methyl-formamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of N-(2-[(2-dimethylamino-5-methyl-phenyl)-(pyridin-2-ylamino)-methyl]-4-methyl-phenyl)-N-methyl-formamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets and altering their activity, leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-dimethylamino-5-methyl-phenyl)-N-methyl-formamide
- N-(pyridin-2-ylamino)-methyl-phenyl)-N-methyl-formamide
- N-(4-methyl-phenyl)-N-methyl-formamide
Uniqueness
N-(2-[(2-dimethylamino-5-methyl-phenyl)-(pyridin-2-ylamino)-methyl]-4-methyl-phenyl)-N-methyl-formamide is unique due to its specific combination of functional groups and aromatic structures. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
333725-81-8 |
|---|---|
Molekularformel |
C24H28N4O |
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
N-[2-[[2-(dimethylamino)-5-methylphenyl]-(pyridin-2-ylamino)methyl]-4-methylphenyl]-N-methylformamide |
InChI |
InChI=1S/C24H28N4O/c1-17-9-11-21(27(3)4)19(14-17)24(26-23-8-6-7-13-25-23)20-15-18(2)10-12-22(20)28(5)16-29/h6-16,24H,1-5H3,(H,25,26) |
InChI-Schlüssel |
GTSIUNMTJYTVKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)N(C)C)C(C2=C(C=CC(=C2)C)N(C)C=O)NC3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


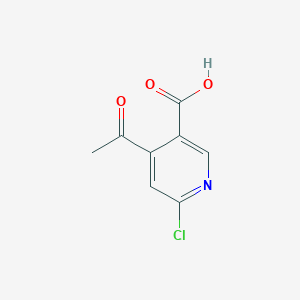
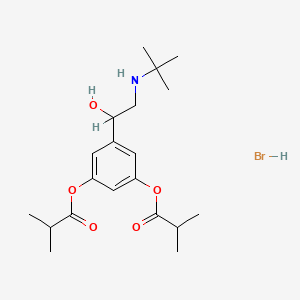
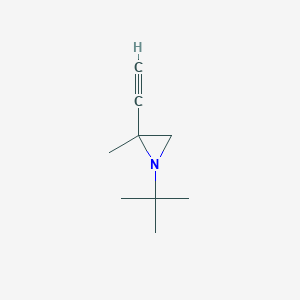
![2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13969820.png)
![5-[1-(Acetyloxy)-2-propyn-1-yl]-2-methyl-1(2h)-isoquinolinone](/img/structure/B13969826.png)
